![molecular formula C17H19NS2 B14529947 [1-(2,4-Dimethylphenyl)-2-phenylethyl]carbamodithioic acid CAS No. 62299-05-2](/img/structure/B14529947.png)
[1-(2,4-Dimethylphenyl)-2-phenylethyl]carbamodithioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(2,4-Dimethylphenyl)-2-phenylethyl]carbamodithioic acid: is an organic compound with a complex structure that includes both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2,4-Dimethylphenyl)-2-phenylethyl]carbamodithioic acid typically involves the reaction of 2,4-dimethylphenyl and phenylethyl groups with carbamodithioic acid. The reaction conditions often require a controlled environment with specific temperatures and catalysts to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification and crystallization to achieve high purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The aromatic rings in the compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution Reagents: Halogens and other electrophiles can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various carboxylic acids, while substitution can produce halogenated derivatives.
Scientific Research Applications
Chemistry: In chemistry, [1-(2,4-Dimethylphenyl)-2-phenylethyl]carbamodithioic acid is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex chemical transformations.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its ability to interact with biological molecules makes it a valuable tool in biochemical studies.
Medicine: In medicine, this compound is being explored for its potential therapeutic properties. Research is ongoing to determine its efficacy in treating various diseases and conditions.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism by which [1-(2,4-Dimethylphenyl)-2-phenylethyl]carbamodithioic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in its mechanism of action are complex and may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
[1-(2,4-Dimethylphenyl)-2-phenylethyl]carbamodithioic acid: shares similarities with other carbamodithioic acids and aromatic compounds.
2,4-Dimethylphenyl derivatives: These compounds have similar aromatic structures and may exhibit comparable chemical properties.
Phenylethyl derivatives: Compounds with phenylethyl groups also share structural similarities and may participate in similar chemical reactions.
Uniqueness: What sets this compound apart is its specific combination of functional groups, which confer unique reactivity and potential applications. Its ability to undergo diverse chemical reactions and interact with biological molecules makes it a compound of significant interest in various fields.
Properties
CAS No. |
62299-05-2 |
|---|---|
Molecular Formula |
C17H19NS2 |
Molecular Weight |
301.5 g/mol |
IUPAC Name |
[1-(2,4-dimethylphenyl)-2-phenylethyl]carbamodithioic acid |
InChI |
InChI=1S/C17H19NS2/c1-12-8-9-15(13(2)10-12)16(18-17(19)20)11-14-6-4-3-5-7-14/h3-10,16H,11H2,1-2H3,(H2,18,19,20) |
InChI Key |
ITMJYZXUYFQHDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(CC2=CC=CC=C2)NC(=S)S)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


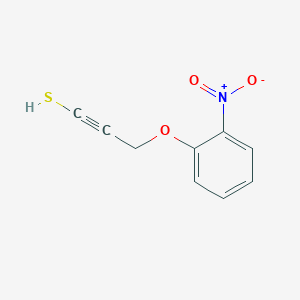
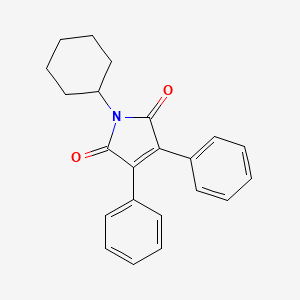
![{[(Methoxycarbonyl)amino]methyl}(trioctyl)phosphanium chloride](/img/structure/B14529876.png)
![Methyl 7-[4-(2-hydroxyheptyl)piperazin-1-YL]heptanoate](/img/structure/B14529880.png)
![2-[3-(2-Methoxyphenyl)acryloyl]phenyl acetate](/img/structure/B14529882.png)
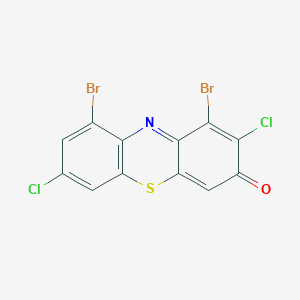
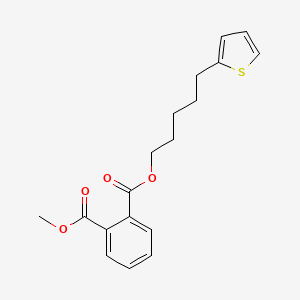
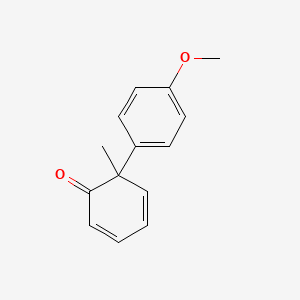
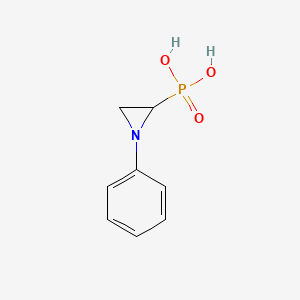
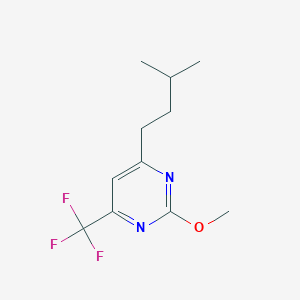
![8-[(Oxan-2-yl)oxy]oct-4-en-1-ol](/img/structure/B14529923.png)
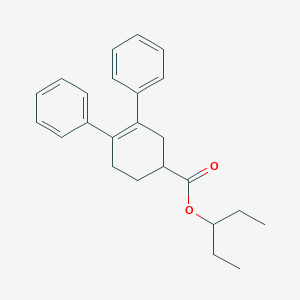
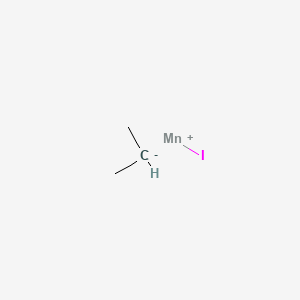
![1-Oxo-2-{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-1lambda~5~-pyridine](/img/structure/B14529952.png)
